2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O/c16-11-4-3-5-12(17)14(11)15(21)18-8-10-9-19-20-7-2-1-6-13(10)20/h1-7,9H,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCSFVQKMBHZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyridine core and subsequent functionalization. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyridine derivatives.
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of chloro and fluoro substituents on the benzamide ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide, exhibit significant anticancer properties. These compounds selectively inhibit microtubule affinity regulating kinase (MARK), which is implicated in cancer cell proliferation and survival. The inhibition of MARK can lead to reduced tumor growth and enhanced apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
1.2 Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Inhibiting MARK has been linked to the prevention of neurodegenerative diseases such as Alzheimer's disease. By targeting pathways involved in neuronal cell death, this compound may offer therapeutic benefits in treating or preventing cognitive decline associated with neurodegeneration .
Enzyme Inhibition
2.1 Stearoyl-CoA Desaturase Inhibition
Another significant application of this compound is its role as an inhibitor of stearoyl-CoA desaturase (SCD). SCD is a key enzyme in lipid metabolism, and its inhibition can affect lipid profiles and metabolic disorders such as obesity and diabetes. The compound's ability to modulate SCD activity suggests potential applications in managing metabolic syndrome and related conditions .
Structure-Activity Relationship Studies
3.1 Chemical Modifications
Studies on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyridine derivatives have shown that modifications to the benzamide moiety can enhance biological activity. Investigating variations in substituents on the pyrazole ring and the benzamide group can lead to the development of more potent analogs with improved therapeutic profiles .
| Modification | Effect on Activity | Reference |
|---|---|---|
| Fluorination at position 6 | Increased potency against MARK | |
| Variations in benzamide substituents | Enhanced selectivity for SCD inhibition |
Case Studies
4.1 Preclinical Trials
In preclinical studies, compounds similar to this compound have demonstrated efficacy in reducing tumor size in xenograft models of cancer. These studies underscore the potential for advancing these compounds into clinical trials for cancer treatment .
4.2 Metabolic Studies
Research investigating the metabolic effects of SCD inhibitors has shown that treatment with pyrazolo[1,5-a]pyridine derivatives leads to favorable changes in lipid profiles in animal models of obesity. These findings support further exploration into their use as therapeutic agents for metabolic disorders .
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide involves its interaction with specific molecular targets, such as tropomyosin receptor kinases. These kinases play a crucial role in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially halt the growth of cancer cells . The exact pathways and molecular interactions involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Analogues from Evidence
Compound A : 4-Methyl-N-(4-((4-Methylpiperazin-1-yl)methyl)-3-(Trifluoromethyl)phenyl)-3-(Pyrazolo[1,5-a]Pyrimidin-6-Ylethynyl)Benzamide (GZD856)
- Core Structure : Similar benzamide backbone but with a pyrazolo[1,5-a]pyrimidin-6-ylethynyl substituent instead of pyrazolo-pyridine.
- The trifluoromethyl and methylpiperazine groups improve solubility and cellular permeability compared to the chloro/fluoro substituents in the target compound.
- Biological Activity : GZD856 is a potent Bcr-AblT315I inhibitor, suggesting that pyrazolo-pyrimidine derivatives may exhibit stronger kinase inhibition than pyrazolo-pyridine analogues.
Compound B : 6-(4-Methoxyphenyl)-3-(Thiophen-2-Yl)Pyrazolo[1,5-a]Pyrimidine
- Core Structure : Pyrazolo-pyrimidine scaffold with a methoxyphenyl and thiophene substituents.
- Relevance : Highlights the importance of substituent positioning; the target compound’s chloro/fluoro groups may offer superior steric and electronic effects compared to methoxy/thiophene.
Compound C : 2-Chloro-6-Fluoro-N-(2-(5-(3-Methylbenzyl)-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-1-Yl)Ethyl)Benzamide
- Core Structure : Shares the 2-chloro-6-fluoro-benzamide motif but incorporates a pyrazolo[3,4-d]pyrimidin-4-one system linked via an ethyl group.
- Key Differences: The ethyl linker and 4-oxo group in Compound C may reduce metabolic stability compared to the methyl linker in the target compound.
Comparative Analysis Table
Research Findings and Implications
- Solubility vs. Potency : GZD856’s trifluoromethyl and methylpiperazine groups improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s simpler substituents .
- Metabolic Stability : The methyl linker in the target compound likely confers better metabolic stability than Compound C’s ethyl linker, which is prone to oxidation .
Biological Activity
2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1396846-52-8 |
| Molecular Formula | C15H11ClFN3O |
| Molecular Weight | 303.72 g/mol |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cellular signaling pathways.
- CSNK2 Inhibition : The compound acts as a potent inhibitor of Casein Kinase 2 (CSNK2), a serine/threonine kinase implicated in various cellular processes, including cell proliferation and survival. Inhibition of CSNK2 has been linked to antiviral activity against β-coronaviruses, including SARS-CoV-2, by disrupting viral replication processes .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth through various mechanisms:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazolo[1,5-a]pyridine scaffold significantly affect the potency and selectivity of the compound. For instance:
- Substitutions at the 6-position (such as fluorine) enhance binding affinity to target proteins.
- The presence of the benzamide moiety is critical for maintaining biological activity, acting as a bioisostere that enhances metabolic stability while retaining solubility .
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Antiviral Studies : In vitro assays demonstrated that the compound effectively inhibited the replication of SARS-CoV-2 in cultured cells, showcasing its potential as a therapeutic agent during viral outbreaks .
- Anticancer Efficacy :
These results indicate that the compound possesses significant cytotoxicity against various cancer types.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to introduce the pyrazolo[1,5-a]pyridin-3-ylmethyl moiety into benzamide derivatives?
- Methodological Answer: The synthesis typically involves coupling reactions between activated benzoic acid derivatives (e.g., acid chlorides or esters) and amine-containing intermediates. For example, describes a coupling reaction using a 1:1 molar ratio of methyl 4-methyl-3-(pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzoate with an aniline derivative in THF under reflux. The amide bond formation is facilitated by coupling agents like EDCI/HOBt, followed by purification via column chromatography or recrystallization . Pyridine or DMF may be used as solvents for analogous reactions, as seen in and .
Q. How is the structural confirmation of 2-chloro-6-fluoro-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide typically performed?
- Methodological Answer: Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy: Identifies the amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl/C-F vibrations.
- NMR (¹H/¹³C): Assigns chemical shifts for the benzamide aromatic protons (δ 7.2–8.0 ppm), pyrazolo[1,5-a]pyridine protons (e.g., δ 6.5–9.0 ppm), and methylene linker (δ ~4.5–5.0 ppm). and provide reference shifts for similar pyrazolo[1,5-a]pyrimidine derivatives .
- Mass spectrometry (MS): Confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
Q. What purification techniques are effective for isolating pyrazolo[1,5-a]pyridine-containing benzamides?
- Methodological Answer: Common methods include:
- Recrystallization: From ethanol, DMF, or dioxane (e.g., achieved 70% yield via ethanol recrystallization) .
- Column chromatography: Using silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol.
- Acid-base extraction: Neutralization of reaction mixtures with HCl, as described in for isolating carboxamides .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during synthesis of this compound?
- Methodological Answer: Discrepancies may arise from tautomerism (e.g., pyrazole/pyrimidine ring proton exchange) or solvent effects. Strategies include:
- Variable-temperature NMR: To observe dynamic equilibria.
- Deuterated solvent screening: DMSO-d₆ or CDCl₃ may resolve splitting caused by proton exchange.
- 2D NMR (HSQC, HMBC): To confirm connectivity, as applied in for pyrazolo[1,5-a]pyrimidine derivatives .
Q. What experimental design considerations are critical for optimizing coupling reactions in this synthesis?
- Methodological Answer: Key factors include:
- Coupling reagents: EDCI/HOBt or DCC/DMAP for amide bond formation.
- Solvent selection: Polar aprotic solvents (DMF, THF) enhance reactivity ( used THF under reflux) .
- Stoichiometry: A 1:1 molar ratio minimizes unreacted starting materials.
- Reaction monitoring: TLC or HPLC tracks progress; quenching with ice water () prevents side reactions .
Q. How can stability and degradation pathways of this compound be analyzed under stress conditions?
- Methodological Answer: Forced degradation studies involve:
- Acidic/alkaline hydrolysis: Exposure to 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress: Treatment with 3% H₂O₂.
- Photolytic/thermal stress: UV light (254 nm) or 80°C for 48 hours.
- LC-MS analysis: Identifies degradation products (e.g., dehalogenated or hydrolyzed derivatives), as in for pyrazolo[1,5-a]pyridine-containing drugs .
Q. What methodologies address unexpected by-products during synthesis?
- Methodological Answer: By-products (e.g., unreacted intermediates or dimerized species) require:
- Analytical screening: LC-MS ( ) or GC-MS detects impurities.
- Process optimization: Adjusting reaction time, temperature, or catalyst loading.
- Protecting groups: For reactive sites (e.g., fluorine or chlorine substituents), as seen in for nitro-group protection .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer: Contradictions may arise from crystallinity or polymorphic forms. Strategies include:
- Powder X-ray diffraction (PXRD): To identify polymorphs.
- Thermogravimetric analysis (TGA): Assesses thermal stability and solvent retention.
- Solubility screening: Use of co-solvents (e.g., DMSO/water mixtures) or surfactants, guided by ’s recrystallization protocols .
Q. What computational tools can predict the bioactivity of this compound?
- Methodological Answer: In silico methods include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
